(S)-2-Amino-3-(3,5-diiodophenyl)propanoic acid (S)-2-Amino-3-(3,5-diiodophenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 20704-71-6
VCID: VC7908213
InChI: InChI=1S/C9H9I2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1
SMILES: C1=C(C=C(C=C1I)I)CC(C(=O)O)N
Molecular Formula: C9H9I2NO2
Molecular Weight: 416.98 g/mol

(S)-2-Amino-3-(3,5-diiodophenyl)propanoic acid

CAS No.: 20704-71-6

Cat. No.: VC7908213

Molecular Formula: C9H9I2NO2

Molecular Weight: 416.98 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-3-(3,5-diiodophenyl)propanoic acid - 20704-71-6

Specification

CAS No. 20704-71-6
Molecular Formula C9H9I2NO2
Molecular Weight 416.98 g/mol
IUPAC Name (2S)-2-amino-3-(3,5-diiodophenyl)propanoic acid
Standard InChI InChI=1S/C9H9I2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1
Standard InChI Key KXKMQPXOODBCQI-QMMMGPOBSA-N
Isomeric SMILES C1=C(C=C(C=C1I)I)C[C@@H](C(=O)O)N
SMILES C1=C(C=C(C=C1I)I)CC(C(=O)O)N
Canonical SMILES C1=C(C=C(C=C1I)I)CC(C(=O)O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Identity

(S)-2-Amino-3-(3,5-diiodophenyl)propanoic acid (CAS: 18835-59-1) has the molecular formula C₉H₁₃I₂NO₅ and a molecular weight of 469.01 g/mol . The IUPAC name, (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid dihydrate, reflects its stereochemistry and hydration state . The compound’s structure consists of a tyrosine backbone with iodine substitutions at the 3- and 5-positions of the phenolic ring and two water molecules of crystallization .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₃I₂NO₅
Molecular Weight469.01 g/mol
Melting PointNot Available
SolubilityWater (moderate)
Storage Conditions-20°C, dry, dark
Purity≥98%

Biosynthesis and Role in Thyroid Hormone Production

Iodination of Tyrosine Residues

The compound originates from the iodination of monoiodotyrosine (MIT) within thyroglobulin, a glycoprotein scaffold in thyroid follicles . Thyroid peroxidase (TPO) catalyzes the incorporation of iodine into tyrosine residues, producing diiodotyrosine (DIT). Subsequent coupling of two DIT molecules yields T4, while coupling of DIT with MIT produces T3 .

Enzymatic Coupling Mechanism

The coupling reaction occurs via a radical mechanism mediated by TPO. Oxidative dehydrogenation of DIT forms a thyroxine radical, which undergoes electrophilic substitution to generate the ether linkage characteristic of T4 . This process highlights the compound’s role as a direct precursor to thyroid hormones, which regulate basal metabolic rate, protein synthesis, and developmental processes .

Table 2: Key Steps in Thyroid Hormone Synthesis

StepDescriptionEnzyme Involved
Iodide UptakeTransport of iodide into follicular cellsNIS (Sodium-Iodide Symporter)
Tyrosine IodinationIncorporation of iodine into tyrosineThyroid Peroxidase (TPO)
Coupling ReactionFormation of T3/T4 from DIT/MITTPO

Analytical Characterization Methods

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 280 nm) is commonly employed to quantify (S)-2-amino-3-(3,5-diiodophenyl)propanoic acid in biological matrices . Mobile phases often comprise acetonitrile-water mixtures with trifluoroacetic acid as an ion-pairing agent.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in negative ion mode confirms the compound’s molecular weight, with a predominant [M-H]⁻ ion at m/z 467.85 . Tandem MS (MS/MS) fragments further validate the iodine substituents and amino acid backbone.

Applications in Biochemical Research

Thyroid Function Studies

Researchers utilize this compound to investigate iodine metabolism disorders, such as hypothyroidism and goiter. In vitro models employing thyrocyte cultures often supplement media with DIT to study hormone synthesis dynamics .

Radiopharmaceutical Development

The iodine-rich structure makes it a candidate for radiolabeling with iodine-131 (¹³¹I) or iodine-123 (¹²³I) for diagnostic imaging of thyroid pathologies .

Reference Standard in Metabolomics

As an endogenous metabolite, the compound serves as a calibration standard in mass spectrometry-based metabolomic profiling of thyroid-related pathways .

ParameterRecommendationSource
Temperature-20°C
Light ExposureProtect from light
Shelf Life≥12 months
ReconstitutionUse phosphate-buffered saline

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